molecular formula C13H14FNS B11739928 [(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine

[(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine

Cat. No.: B11739928
M. Wt: 235.32 g/mol
InChI Key: NRYUWKYEYPAUOG-UHFFFAOYSA-N
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Description

[(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine is an organic compound that features a thiophene ring substituted with a fluorine atom and a methyl group, as well as a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of [(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and amine derivatives, which can be further utilized in various applications.

Scientific Research Applications

[(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups on the thiophene ring, along with the benzylamine moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H14FNS

Molecular Weight

235.32 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(4-methylphenyl)methanamine

InChI

InChI=1S/C13H14FNS/c1-10-2-4-11(5-3-10)8-15-9-12-6-7-13(14)16-12/h2-7,15H,8-9H2,1H3

InChI Key

NRYUWKYEYPAUOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=C(S2)F

Origin of Product

United States

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